molecular formula C32H39NO20 B562498 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside CAS No. 69948-03-4

4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Cat. No.: B562498
CAS No.: 69948-03-4
M. Wt: 757.651
InChI Key: NAPXHRWKTGFZTP-MMXCIQNPSA-N
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Description

4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups and the presence of a nitrophenyl moiety. It is often used in biochemical research, particularly in studies involving glycosidase enzymes due to its structural complexity and the presence of multiple glycosidic linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the stepwise acetylation of glucose derivatives. The process begins with the protection of hydroxyl groups on the glucose molecule using acetyl groups. This is followed by the introduction of the nitrophenyl group through a glycosylation reaction. The reaction conditions often require the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale glycosylation reactions under controlled conditions to ensure high purity and yield. The process may also involve chromatographic techniques to purify the final product.

Types of Reactions:

    Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of acetyl groups and the glycosidic bond.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as sodium borohydride.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Sodium borohydride or other mild reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: Deacetylated glucose derivatives and nitrophenol.

    Reduction: 4-Aminophenyl derivatives.

    Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Scientific Research Applications

This compound is widely used in biochemical research, particularly in the study of glycosidase enzymes It serves as a substrate for these enzymes, allowing researchers to investigate enzyme kinetics and mechanisms Additionally, it is used in the synthesis of more complex carbohydrate structures for studying carbohydrate-protein interactions

Mechanism of Action

The compound exerts its effects primarily through its interactions with glycosidase enzymes. The nitrophenyl group acts as a leaving group during enzymatic hydrolysis, allowing researchers to monitor the reaction by measuring the release of nitrophenol. The multiple acetyl groups protect the hydroxyl groups on the glucose molecule, preventing non-specific interactions and ensuring that the compound interacts specifically with the target enzyme.

Comparison with Similar Compounds

Similar compounds include other glycosylated derivatives with different protecting groups or leaving groups. For example:

    4-Nitrophenyl beta-D-glucopyranoside: Lacks the acetyl groups, making it less complex but still useful for studying glycosidase activity.

    2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl bromide: Used in glycosylation reactions but lacks the nitrophenyl group, making it less suitable for enzyme kinetics studies.

The uniqueness of 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside lies in its combination of multiple acetyl groups and the nitrophenyl moiety, which provides both protection and a measurable leaving group for enzymatic studies.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPXHRWKTGFZTP-MMXCIQNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745396
Record name 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69948-03-4
Record name 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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